
1,1,1-Trichloro-2-methoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-methoxyethane is an organic compound with the molecular formula C3H5Cl3O. It is a chloroalkane, characterized by the presence of three chlorine atoms and one methoxy group attached to an ethane backbone. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxyethane can be synthesized through the reaction of 1,1,1-trichloroethane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where 1,1,1-trichloroethane is reacted with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Formation of 1,1-dichloro-2-methoxyethane.
Oxidation: Formation of 1,1,1-trichloro-2-methoxyethanol.
Reduction: Formation of 1,1,1-trichloroethane.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses and as a model compound in pharmacological studies.
Industry: Utilized in the production of other chemicals and as a cleaning agent.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-methoxyethane involves its interaction with cellular components. It can disrupt cellular membranes and proteins, leading to changes in cell function. The compound may also interfere with enzymatic activities, particularly those involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloroethane: A closely related compound with similar chemical properties but without the methoxy group.
1,1,2-Trichloroethane: An isomer with different chlorine atom positions, leading to distinct chemical behavior.
1,1,1-Trichloro-2-methyl-2-propanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,1-Trichloro-2-methoxyethane is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable for specific industrial and research applications where these unique properties are advantageous.
Eigenschaften
CAS-Nummer |
4776-44-7 |
|---|---|
Molekularformel |
C3H5Cl3O |
Molekulargewicht |
163.43 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-methoxyethane |
InChI |
InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
NZZHHOMCJICYCD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)

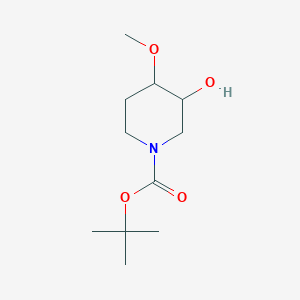
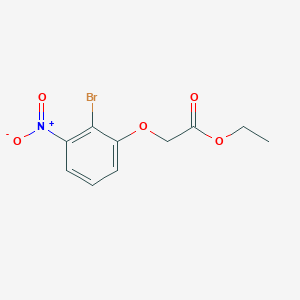

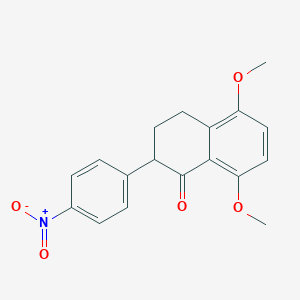
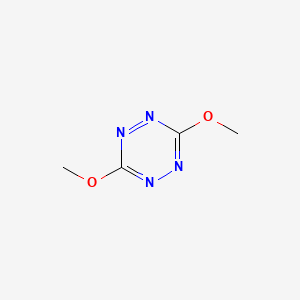
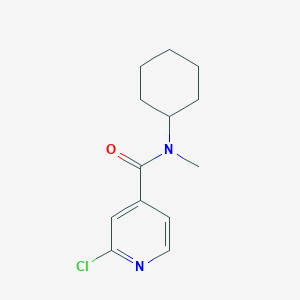
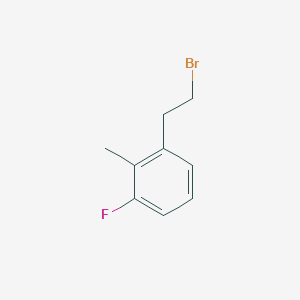
![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
